molecular formula C20H23NO2 B2931442 2-(2-methylbenzyl)-5-propoxy-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850907-65-2

2-(2-methylbenzyl)-5-propoxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2931442
CAS No.: 850907-65-2
M. Wt: 309.409
InChI Key: VSIRRCKWPXOFJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylbenzyl)-5-propoxy-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound based on the privileged 3,4-dihydroisoquinolin-1(2H)-one scaffold, a structure prevalent in compounds with diverse biological activities . This specific derivative features a 2-methylbenzyl group at the N2 position and a propoxy substituent at the C5 position of the isoquinoline core. Researchers are exploring this family of compounds for potential applications in plant disease management and human therapeutics. In agricultural contexts, closely related 3,4-dihydroisoquinolin-1(2H)-one derivatives have demonstrated significant antioomycete activity against pathogens like Pythium recalcitrans , with some compounds showing higher in vitro potency than commercial agents . The mechanism of action for these bioactive derivatives is suggested to involve the disruption of the biological membrane systems of the target organism . In pharmacological research, the 3,4-dihydroisoquinolin-1(2H)-one scaffold is recognized as a valuable structure in drug discovery . It serves as a key pharmacophore in the development of peptidomimetic ligands, such as mixed-efficacy μ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists, which are investigated for their potential to create effective analgesics with reduced side effects . The compound can be synthesized via efficient routes such as the Castagnoli-Cushman reaction (CCR), which allows for the versatile introduction of diverse substituents around the core scaffold . This product is intended for Research Use Only and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

2-[(2-methylphenyl)methyl]-5-propoxy-3,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-3-13-23-19-10-6-9-18-17(19)11-12-21(20(18)22)14-16-8-5-4-7-15(16)2/h4-10H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIRRCKWPXOFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC2=C1CCN(C2=O)CC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-methylbenzyl)-5-propoxy-3,4-dihydroisoquinolin-1(2H)-one is a synthetic compound belonging to the class of 3,4-dihydroisoquinoline derivatives. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Understanding its pharmacological properties is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The compound features a dihydroisoquinoline nucleus with a propoxy group at the 5-position and a 2-methylbenzyl substituent at the 2-position. This structural arrangement is significant as it may influence the compound's interactions with biological targets.

PropertyDetail
IUPAC Name This compound
Molecular Formula C20H23NO2
Molecular Weight 309.4 g/mol
CAS Number Not specified

Biological Activities

Research indicates that compounds in the 3,4-dihydroisoquinoline class exhibit a variety of biological activities, including:

  • Antitumor Activity : Some derivatives have shown promising results in inhibiting tumor growth.
  • Neuroprotective Effects : Certain isoquinoline derivatives are being investigated for their potential to protect neuronal cells.
  • Antimicrobial Properties : Compounds similar to this compound have demonstrated effectiveness against various pathogens.

Case Studies

  • Antitumor Activity : A study on related compounds indicated that certain derivatives displayed significant anti-proliferative effects in cancer cell lines, making them candidates for further development as anticancer agents .
  • Neuroprotective Effects : Research has highlighted the neuroprotective potential of dihydroisoquinoline derivatives against neurodegenerative diseases. For instance, compounds that inhibit monoamine oxidase (MAO) have been linked to reduced oxidative stress in neuronal cells .
  • Antimicrobial Properties : A derivative similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

The biological activity of this compound may involve interactions with specific receptors or enzymes. Preliminary studies suggest that it could modulate pathways related to cancer proliferation and neurodegeneration by acting as an inhibitor of key enzymes such as protein arginine methyltransferases (PRMTs) .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Table 1: Key Structural Features and Activities of DHIQ Analogs
Compound Name R1 (Position 2) R2 (Position 5) Key Biological Data Reference
Target Compound 2-Methylbenzyl Propoxy N/A (Theoretical) -
16g (DHIQ) 3,4,5-Trimethoxybenzoyl 6-Hydroxy-7-methoxy GI50 = 51 nM (DU-145 cells); Tubulin inhibition ≈ Combretastatin A-4
2-(4-Chlorobenzyl)-5-[(4-methylbenzyl)oxy] 4-Chlorobenzyl 4-Methylbenzyloxy No activity data reported
5-[(2-Chlorophenyl)methoxy]-2-(3-methylbenzyl) 3-Methylbenzyl 2-Chlorobenzyloxy No activity data reported
2-(4-Bromobenzyl)-5-(2-oxo-2-pyrrolidinyl) 4-Bromobenzyl 2-Oxo-2-pyrrolidinylethoxy No activity data reported

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorobenzyl group in introduces an electron-withdrawing effect, which may enhance tubulin binding but reduce solubility compared to the target compound’s 2-methylbenzyl group.
  • Alkoxy Chain Length : The propoxy group in the target compound is longer than methoxy chains in , likely increasing lipophilicity and altering pharmacokinetics.
  • Aryl vs. Alkyl Linkers : Compounds with carbonyl linkers (e.g., 16g in ) exhibit superior antiproliferative activity compared to benzyloxy variants, suggesting that electronic conjugation enhances tubulin binding.

Pharmacological Targets and Mechanisms

  • Anticancer Activity: DHIQs like 16g and 17f (sulfamate derivatives) in inhibit tubulin polymerization at nanomolar concentrations, with mean NCI 60-cell line activity of 33 nM. The target compound’s propoxy group may confer similar microtubule-disrupting effects, though experimental validation is needed.
  • Receptor-Specific Analogs : Compounds in target 5-HT1A receptors via piperazine extensions, demonstrating structural flexibility of the DHIQ core for diverse therapeutic applications.

Structure-Activity Relationship (SAR) Insights

  • Critical Substituents :
    • Position 2 : Bulky substituents (e.g., trimethoxybenzoyl in 16g ) enhance tubulin binding via hydrophobic interactions.
    • Position 5 : Alkoxy groups with moderate chain length (e.g., propoxy) balance lipophilicity and solubility, while sulfamates (e.g., 17f/g ) improve potency through hydrogen bonding.
  • Conformational Biasing : X-ray analysis in reveals that electrostatic repulsion between adjacent carbonyl groups enforces a "steroid-like" conformation, critical for activity. The target compound’s propoxy group may influence conformational stability differently.

Q & A

Q. What are the standard synthetic routes for preparing 3,4-dihydroisoquinolin-1(2H)-one derivatives, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves cyclization of substituted phenethylamides via Bischler-Napieralski reactions or Pictet-Spengler reactions. For example, intermediates like 5-propoxy-substituted derivatives may be generated by alkylation of hydroxy precursors using propyl halides under basic conditions. Purity is validated using HPLC (≥98% purity threshold) with photodiode array detection (210–400 nm) and LC-MS for structural confirmation .

Q. How can analytical techniques distinguish positional isomers in substituted dihydroisoquinolinones?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and tandem MS/MS fragmentation patterns are critical. For example, substituents like the 2-methylbenzyl group generate distinct fragmentation ions (e.g., m/z 91 for benzyl cleavage). Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial arrangements of substituents like the 5-propoxy group .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Enzyme inhibition assays (e.g., PARP or DAAO inhibition) using recombinant proteins and fluorogenic substrates. IC50 values are calculated via dose-response curves (e.g., PD-128763, a dihydroisoquinolinone derivative, showed 50-fold higher potency than 3-aminobenzamide in PARP inhibition assays) .

Advanced Research Questions

Q. How can substituent modifications at the 5-position (e.g., propoxy vs. methoxy) enhance selectivity for target enzymes like EZH2 or PARP?

  • Methodological Answer : Structure-activity relationship (SAR) studies guided by X-ray crystallography of enzyme-ligand complexes reveal key interactions. For instance, bulkier alkoxy groups (e.g., propoxy) may improve hydrophobic binding in EZH2's catalytic pocket. Computational docking (e.g., Glide SP/XP scoring) optimizes substituent geometry .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models for dihydroisoquinolinone derivatives?

  • Methodological Answer : Pharmacokinetic profiling (e.g., plasma stability, CYP450 metabolism) identifies bioavailability issues. For example, poor solubility of 5-propoxy derivatives may require formulation with cyclodextrins or lipid nanoparticles. Interspecies metabolic differences are assessed using liver microsomal assays .

Q. How can isotopic labeling (e.g., deuterium at the 2-methylbenzyl group) aid in metabolic pathway tracing?

  • Methodological Answer : Deuterium labeling at metabolically vulnerable sites (e.g., benzylic positions) reduces CYP450-mediated oxidation. LC-MS/MS with selected reaction monitoring (SRM) tracks labeled metabolites in urine/bile samples. This approach clarifies hepatic vs. extrahepatic clearance mechanisms .

Data Analysis & Experimental Design

Q. Which statistical models are appropriate for dose-response studies of dihydroisoquinolinone derivatives?

  • Methodological Answer : Nonlinear regression (e.g., four-parameter logistic model) fits dose-response data. One-way ANOVA with post-hoc Tukey tests compares efficacy across analogs. Software like GraphPad Prism or R packages (drc, nlme) are standard .

Q. How do crystallographic data inform the design of enantiomerically pure dihydroisoquinolinones?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak AD-H column) separates enantiomers. X-ray diffraction of single crystals confirms absolute configuration. Enantiopure synthesis (e.g., asymmetric hydrogenation) is guided by steric effects from the 2-methylbenzyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.